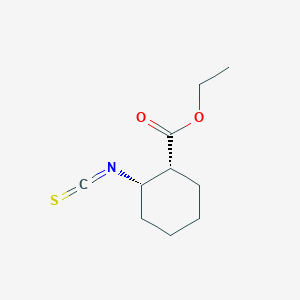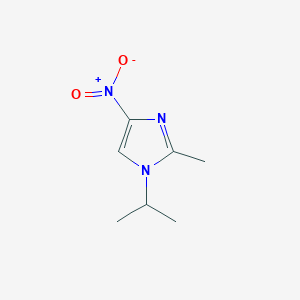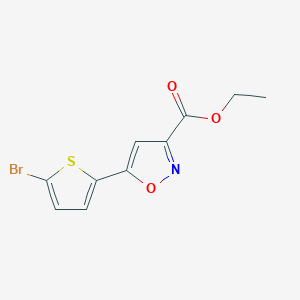![molecular formula C9H14O3 B1597966 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid CAS No. 257932-29-9](/img/structure/B1597966.png)
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid
Descripción general
Descripción
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of such kind of scaffold using a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of Au (I) catalyst has been reported . This is a domino process in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .Molecular Structure Analysis
The molecular structure of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is characterized by its molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid include its molecular structure, represented by the molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid derivatives have been synthesized and studied for their chemical properties. For instance, derivatives like di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid and its transformations have been investigated, revealing insights into their stereochemistry and relative configurations as determined by IR and NMR spectroscopy (Palkó, Sohár, & Fülöp, 2011).
NMR Spectroscopy Applications
- The compound has also been a subject of study in NMR spectroscopy. Research on hydroxybicyclo[2.2.2]octane carboxylic acids and the corresponding delta lactones provided a consistent assignment of resonance peaks in 13C NMR spectra (Riguera, 1978).
Biochemical Studies
- Biochemical applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are structurally related to 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid, have been explored. Their specificity to membrane transport systems in cell lines, demonstrating reactivity with Na+-independent amino acid transport systems, has been a point of research interest (Christensen et al., 1983).
Supramolecular Chemistry
- The compound plays a role in supramolecular chemistry, where its derivatives have been analyzed for their ability to form complex structures. Studies on hydroxycarboxylic acid derivatives revealed how their conformation affects the dimensionality of supramolecular structures via hydrogen bonding (Foces-Foces et al., 2005).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
The development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . Therefore, future research could focus on improving the synthesis process and exploring its potential applications in the production of biologically active compounds.
Propiedades
IUPAC Name |
2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQSHXLJRFYYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384384 | |
| Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
CAS RN |
257932-29-9 | |
| Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)






![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)


